molecular formula C19H18N4O3S2 B2844611 Methyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate CAS No. 894008-01-6

Methyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate

Cat. No.: B2844611
CAS No.: 894008-01-6
M. Wt: 414.5
InChI Key: USISXSVILIRECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C19H18N4O3S2 and its molecular weight is 414.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of Methyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate is the succinate dehydrogenase enzyme located in the mitochondria of actively respiring cells . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate.

Mode of Action

This compound interacts with its target by being reduced by the succinate dehydrogenase enzyme in the mitochondria of active cells . The reduction of this compound results in the formation of an insoluble purple formazan .

Biochemical Pathways

The biochemical pathway affected by this compound is the citric acid cycle (also known as the Krebs cycle). The reduction of the compound by succinate dehydrogenase disrupts the normal flow of the cycle, affecting the cell’s energy production .

Pharmacokinetics

It is known that the compound is water-soluble and can be solubilized in dmso . Its bioavailability would be influenced by these properties.

Result of Action

The result of the compound’s action is the formation of an insoluble purple formazan in active cells . This can be used to assess cell viability, as the amount of formazan formed is directly proportional to the number of active cells .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored at room temperature and protected from light

Properties

IUPAC Name

methyl 4-[[2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-11-18(28-12(2)20-11)15-8-9-17(23-22-15)27-10-16(24)21-14-6-4-13(5-7-14)19(25)26-3/h4-9H,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USISXSVILIRECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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